

Solubility Profile of 3-(5-Methyl-2-furyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(5-Methyl-2-furyl)benzaldehyde

Cat. No.: B1362213

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **3-(5-Methyl-2-furyl)benzaldehyde**, a key intermediate in the synthesis of various pharmaceutical and flavor compounds. Due to a lack of extensive published quantitative solubility data, this document outlines a predictive analysis based on the compound's molecular structure and provides detailed experimental protocols for determining its solubility in organic solvents. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary theoretical and practical knowledge to effectively utilize this compound in their work.

Introduction

3-(5-Methyl-2-furyl)benzaldehyde is an aromatic aldehyde with a molecular formula of $C_{12}H_{10}O_2$ and a molecular weight of 186.21 g/mol ^{[1][2]} Its structure, featuring a benzaldehyde moiety linked to a methyl-substituted furan ring, makes it a valuable building block in organic synthesis.^[3] Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. While specific solubility data is not widely available in published literature, one supplier notes its general stability and compatibility with various solvents.^[3] This guide aims to bridge the existing information gap by providing a theoretical solubility assessment and practical experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of **3-(5-Methyl-2-furyl)benzaldehyde** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₀ O ₂	[1][2]
Molecular Weight	186.21 g/mol	[1][2]
Appearance	Light yellow solid	Chem-Impex
CAS Number	400745-03-1	[1][2]

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." The molecular structure of **3-(5-Methyl-2-furyl)benzaldehyde** contains both polar (the aldehyde and furan oxygen) and nonpolar (the benzene ring and methyl group) regions. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.

- **Polar Aprotic Solvents:** Solvents such as acetone, ethyl acetate, and dimethylformamide (DMF) are likely to be good solvents for this compound due to their ability to engage in dipole-dipole interactions with the aldehyde group.
- **Polar Protic Solvents:** Alcohols like methanol, ethanol, and isopropanol are predicted to be effective solvents, capable of hydrogen bonding with the oxygen atoms in the furan ring and the aldehyde group. A related compound, 3-(5-methyl-2-furyl) butanal, is known to be soluble in alcohol.[4]
- **Nonpolar Solvents:** Solvents like hexane and toluene are expected to be less effective at dissolving **3-(5-Methyl-2-furyl)benzaldehyde** due to the compound's overall polarity. However, some solubility may be observed due to the nonpolar aromatic and alkyl components of the molecule.
- **Chlorinated Solvents:** Dichloromethane and chloroform are anticipated to be good solvents due to their ability to dissolve a wide range of organic compounds.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of **3-(5-Methyl-2-furyl)benzaldehyde** in specific organic solvents, the following experimental protocols can be employed.

Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

- **3-(5-Methyl-2-furyl)benzaldehyde**
- A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
- Small test tubes or vials
- Vortex mixer
- Spatula

Procedure:

- Place approximately 10-20 mg of **3-(5-Methyl-2-furyl)benzaldehyde** into a small, dry test tube.
- Add 1 mL of the selected solvent to the test tube.
- Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
- Visually inspect the solution.
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
 - Insoluble: The solid does not appear to dissolve.

- Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a solvent at a specific temperature.

Materials:

- **3-(5-Methyl-2-furyl)benzaldehyde**
- Selected organic solvent
- Scintillation vials or sealed flasks
- Orbital shaker or magnetic stirrer with a temperature-controlled bath
- Analytical balance
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

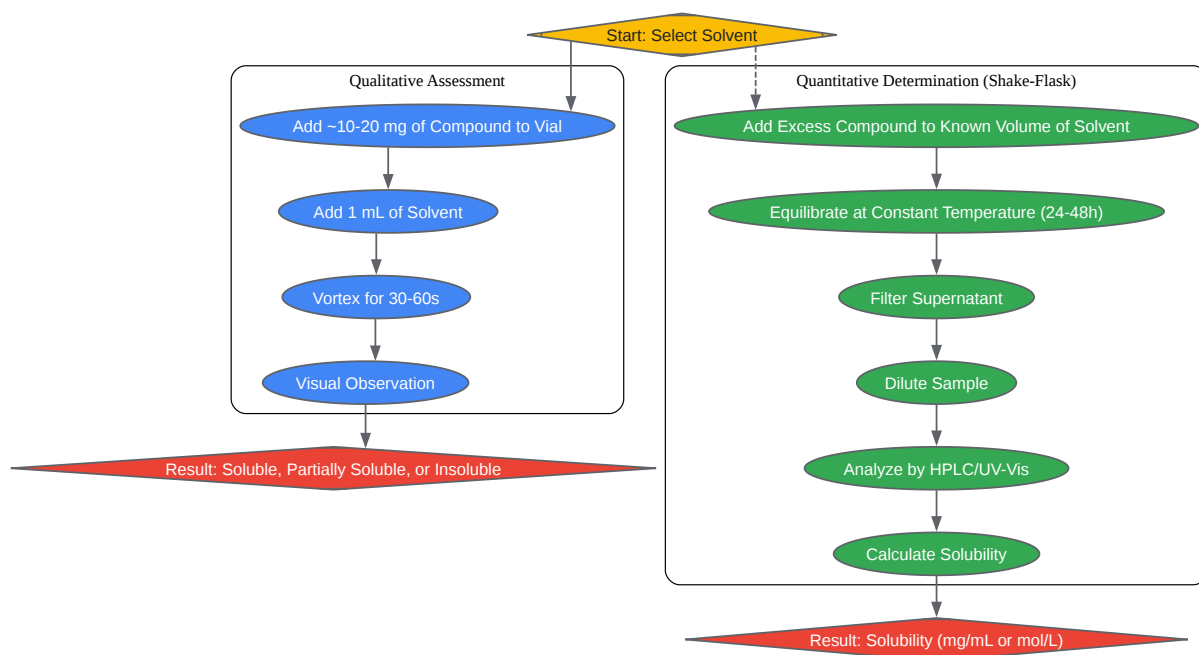
Procedure:

- Prepare a series of standard solutions of **3-(5-Methyl-2-furyl)benzaldehyde** in the chosen solvent to create a calibration curve.
- Add an excess amount of **3-(5-Methyl-2-furyl)benzaldehyde** to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
- Place the flask in a temperature-controlled shaker or bath and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

- Allow the solution to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.
- Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
- Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
- Analyze the diluted solution using HPLC or UV-Vis spectrophotometry to determine the concentration of **3-(5-Methyl-2-furyl)benzaldehyde**.
- Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

The logical flow for determining the solubility of **3-(5-Methyl-2-furyl)benzaldehyde** can be visualized as follows:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 400745-03-1 CAS MSDS (3-(5-METHYL-2-FURYL)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(5-methyl-2-furyl) butanal [thegoodscentcompany.com]
- To cite this document: BenchChem. [Solubility Profile of 3-(5-Methyl-2-furyl)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362213#solubility-of-3-5-methyl-2-furyl-benzaldehyde-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com